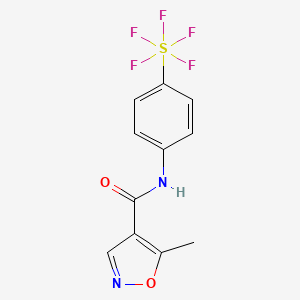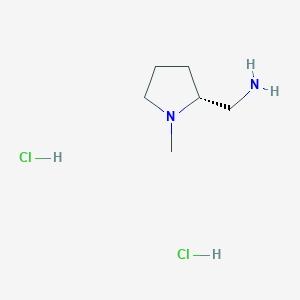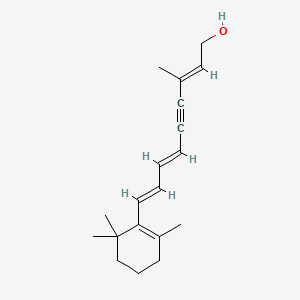
7-Demethyl-11,12-didehydro-3-methyl Retinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Demethyl-11,12-didehydro-3-methyl Retinol is a chemical compound with the molecular formula C19H26O and a molecular weight of 270.41 g/mol. It is an intermediate used in the synthesis of 11-cis-Retinoic Acid, a retinoid compound known for its reduced toxicity compared to its parent retinoid.
Métodos De Preparación
The synthesis of 7-Demethyl-11,12-didehydro-3-methyl Retinol involves several steps, typically starting from simpler organic compounds. The synthetic routes often include:
Formation of the cyclohexene ring: This step involves the formation of the cyclohexene ring, which is a crucial part of the compound’s structure.
Introduction of the methyl group: The methyl group is introduced at the 3rd position of the molecule.
Dehydrogenation and demethylation: These steps involve the removal of hydrogen and methyl groups to achieve the desired structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
7-Demethyl-11,12-didehydro-3-methyl Retinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Demethyl-11,12-didehydro-3-methyl Retinol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other retinoid compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in reducing toxicity compared to other retinoids.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 7-Demethyl-11,12-didehydro-3-methyl Retinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to retinoid receptors, which are involved in regulating gene expression and cellular differentiation. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
7-Demethyl-11,12-didehydro-3-methyl Retinol can be compared with other similar compounds, such as:
Retinol: The parent compound, known for its role in vision and cellular growth.
11-cis-Retinoic Acid: A derivative with reduced toxicity and specific therapeutic applications.
All-trans-Retinoic Acid: Another derivative with distinct biological effects and applications.
The uniqueness of this compound lies in its specific structure and reduced toxicity, making it a valuable intermediate in the synthesis of other retinoid compounds.
Propiedades
Fórmula molecular |
C19H26O |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(2E,6E,8E)-3-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol |
InChI |
InChI=1S/C19H26O/c1-16(13-15-20)10-7-5-6-8-12-18-17(2)11-9-14-19(18,3)4/h5-6,8,12-13,20H,9,11,14-15H2,1-4H3/b6-5+,12-8+,16-13+ |
Clave InChI |
GDDFUBVHYJWWQZ-WOEBEGRMSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C=C/C#C/C(=C/CO)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC=CC#CC(=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


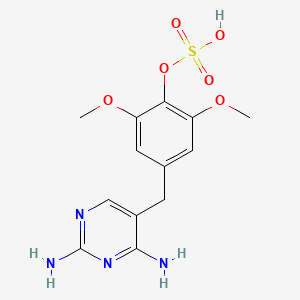
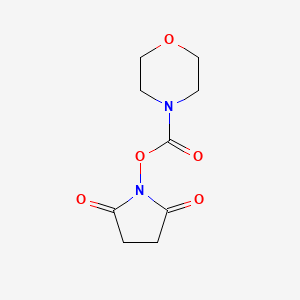

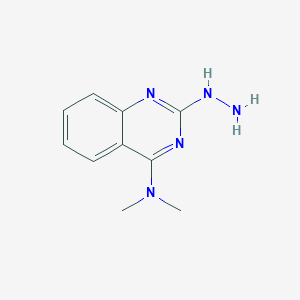

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

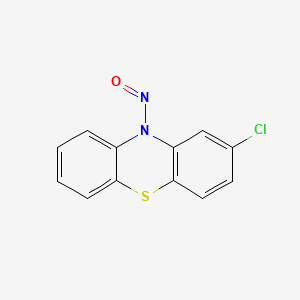
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
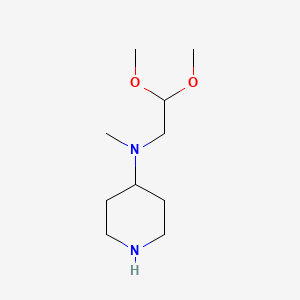
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
